Garcinol
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Overview
Description
Garcinol is a polyisoprenylated benzophenone primarily isolated from the dried rind of Garcinia indica, a tropical fruit widely grown in Southeast Asia and Central Africa . Traditionally, it has been used for its antioxidant properties, but recent research has highlighted its potential as an anti-cancer agent . This compound is known for its ability to modulate key regulatory cell signaling pathways, making it a pleiotropic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Garcinol can be synthesized through various chemical processes. One common method involves the extraction of the compound from the dried rind of Garcinia indica using organic solvents . The extracted compound is then purified through chromatographic techniques.
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Garcinia indica. The process includes drying the fruit rind, followed by solvent extraction and purification. Advanced techniques such as supercritical fluid extraction may also be employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Garcinol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized products, which are biologically active.
Reduction: Reduction reactions can modify the ketonic group and phenolic ring of this compound.
Substitution: Substitution reactions involving this compound can lead to the formation of different derivatives with potential biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various halogenating agents and catalysts can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and various substituted compounds with enhanced biological activities .
Scientific Research Applications
Garcinol has a wide range of scientific research applications, including:
Mechanism of Action
Garcinol exerts its effects through multiple mechanisms:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Properties: It inhibits inflammatory processes by modulating the activity of inflammatory cytokines and enzymes.
Histone Acetyltransferase Inhibition: this compound inhibits histone acetyltransferases, affecting gene expression and potentially leading to anti-cancer effects.
Cell Signaling Modulation: It modulates key cell signaling pathways, including NF-κB and JAK/STAT3, which are involved in cell proliferation and survival.
Comparison with Similar Compounds
Garcinol is often compared with other polyisoprenylated benzophenones and chalcones. Some similar compounds include:
Xanthochymol: Another polyisoprenylated benzophenone with similar antioxidant and anti-cancer properties.
Isothis compound: A structural analog of this compound with comparable biological activities.
Mangostin: A compound found in Garcinia mangostana with similar antioxidant and anti-inflammatory properties.
Uniqueness of this compound: this compound stands out due to its pleiotropic nature, allowing it to modulate multiple cell signaling pathways simultaneously
Properties
Molecular Formula |
C38H50O6 |
---|---|
Molecular Weight |
602.8 g/mol |
IUPAC Name |
(1S,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione |
InChI |
InChI=1S/C38H50O6/c1-22(2)11-13-27(25(7)8)20-37-21-28(15-12-23(3)4)36(9,10)38(35(37)44,18-17-24(5)6)34(43)31(33(37)42)32(41)26-14-16-29(39)30(40)19-26/h11-12,14,16-17,19,27-28,39-41H,7,13,15,18,20-21H2,1-6,8-10H3/t27-,28+,37+,38-/m0/s1 |
InChI Key |
DTTONLKLWRTCAB-SMDXAGPFSA-N |
Isomeric SMILES |
CC(=CC[C@@H]1C[C@@]2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)[C@@](C2=O)(C1(C)C)CC=C(C)C)C[C@H](CC=C(C)C)C(=C)C)C |
Canonical SMILES |
CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CC=C(C)C)C(=C)C)C |
Origin of Product |
United States |
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